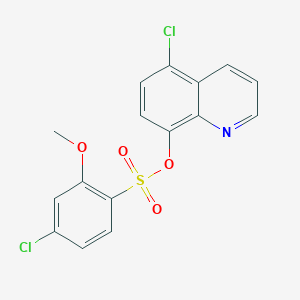
5-Chloroquinolin-8-yl 4-chloro-2-methoxybenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While the exact synthesis process for “5-Chloroquinolin-8-yl 4-chloro-2-methoxybenzene-1-sulfonate” is not available, quinoline derivatives can be synthesized through various methodologies. For instance, O-Acylation of 5-chloro-8-hydroxyquinoline with different acylating counterparts has been investigated . Among the various catalysts used, N,N-dimethylpyridin-4-amine (DMAP) in the presence of N,N′-dicyclohexyl carbodiimide (DCC) displayed a plausible synthetic approach through the application of Steglich esterification reaction .Scientific Research Applications
Antimicrobial Applications
Research has indicated that derivatives of 5-Chloroquinolin-8-yl 4-chloro-2-methoxybenzene-1-sulfonate exhibit significant antimicrobial and antifungal activities. For instance, a study synthesized a novel bi-dentate ligand, integrating 8-hydroxyquinoline and sulfonamide moieties, which showed a marked increase in antimicrobial and antifungal activities compared to the parent compounds (Dixit et al., 2010). Another investigation into 5-amino-7-bromoquinolin-8-ol sulfonate derivatives revealed potent antibacterial and antifungal activities, highlighting the chemoselectivity and efficiency of these compounds in antimicrobial applications (Krishna, 2018).
Anticancer Applications
The sulfonamide derivatives of this compound have been explored for their pro-apoptotic effects in cancer cells. A study demonstrated that compounds bearing the sulfonamide fragment induced mRNA expression of pro-apoptotic genes and activated apoptotic genes through the phosphorylation of p38, suggesting a mechanism for their anticancer activity (Cumaoğlu et al., 2015).
Chemical Synthesis Applications
Compounds derived from this compound have been used in the synthesis of complex molecules. For example, the synthesis and characterization of quinazoline derivatives explored the pharmacological and structure–activity relationships of these compounds, indicating their utility as diuretic and antihypertensive agents (Rahman et al., 2014). Additionally, research into the chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives and their evaluation for antimicrobial properties further underscores the chemical versatility and potential applications of these compounds (Krishna, 2018).
properties
IUPAC Name |
(5-chloroquinolin-8-yl) 4-chloro-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO4S/c1-22-14-9-10(17)4-7-15(14)24(20,21)23-13-6-5-12(18)11-3-2-8-19-16(11)13/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSZPUDJQGZXNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

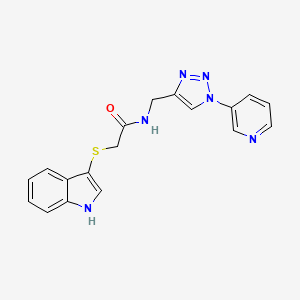


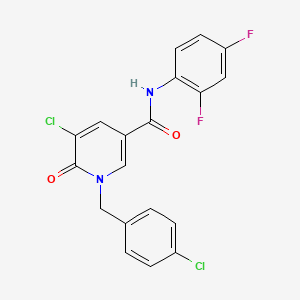
![N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)

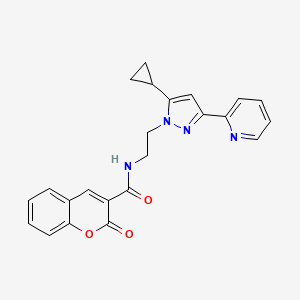

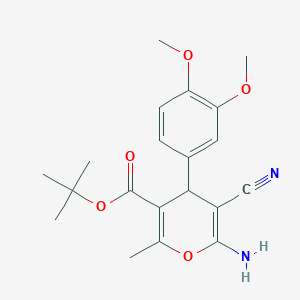
![6-tert-butyl-3-[(2,5-dimethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2571341.png)
![3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2571342.png)
![N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-4-iodobenzenesulfonamide](/img/structure/B2571344.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2571345.png)
